Dibutyl tetrachlorophthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

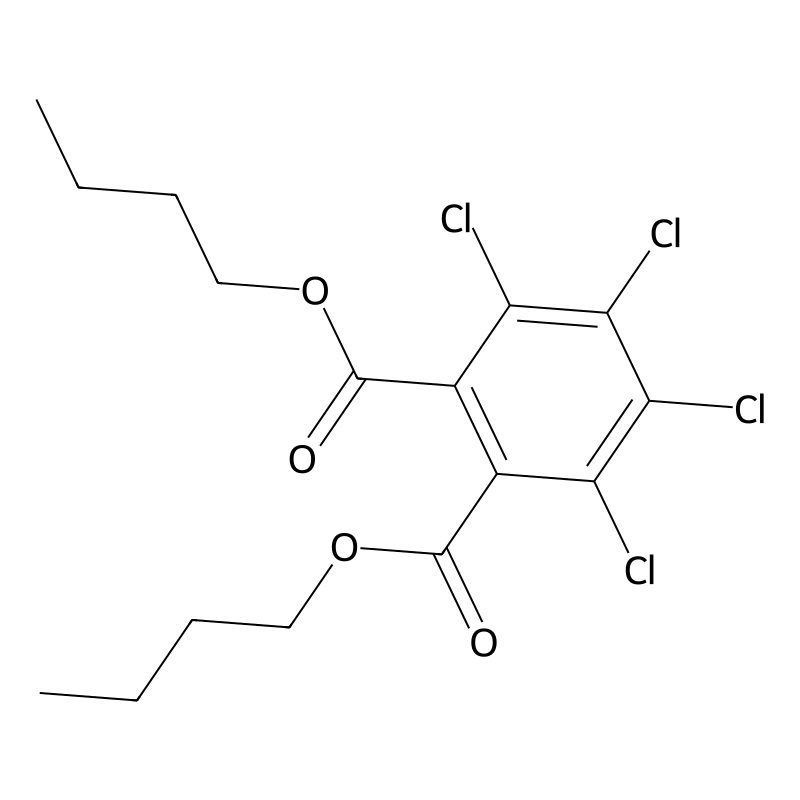

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Usage:

Dibutyl tetrachlorophthalate (DBTCP) possesses some unique properties, but its usage in scientific research is limited. This is primarily due to concerns surrounding its toxicity and potential health hazards, which have been documented in several studies []. Additionally, DBTCP's low solubility in water makes it challenging to work with in many biological experiments [].

Potential Applications:

Despite the limitations, some researchers are exploring potential applications of DBTCP in specific scientific fields:

- Environmental studies: DBTCP has been used in investigations of endocrine disruption in wildlife, as it shares structural similarities with known endocrine-disrupting chemicals []. However, due to ethical concerns and potential harm to the environment, such studies are rare and strictly controlled.

- Material science: DBTCP's flame retardant properties have led to limited research on its potential use in developing flame-resistant materials []. However, safer alternatives are generally preferred due to DBTCP's toxicity concerns.

Dibutyl tetrachlorophthalate is a synthetic chemical compound represented by the molecular formula and has a molecular weight of 416.12 g/mol. It is derived from the esterification of tetrachlorophthalic anhydride with butanol, resulting in a compound that is notable for its chlorinated structure, which enhances its chemical stability and resistance to hydrolysis compared to non-chlorinated phthalates.

- Hydrolysis: In the presence of water and either an acid or base catalyst, dibutyl tetrachlorophthalate can hydrolyze to produce tetrachlorophthalic acid and butanol.

- Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tetrachlorophthalic acid.

- Substitution: Nucleophilic substitution reactions can occur where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions- Hydrolysis: Water, acid/base catalyst, heat.

- Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

- Substitution: Nucleophiles such as amines or thiols.

Major Products Formed- Hydrolysis yields tetrachlorophthalic acid and butanol.

- Oxidation results in tetrachlorophthalic acid.

- Substitution reactions produce various substituted derivatives based on the nucleophile used.

- Hydrolysis yields tetrachlorophthalic acid and butanol.

- Oxidation results in tetrachlorophthalic acid.

- Substitution reactions produce various substituted derivatives based on the nucleophile used.

Dibutyl tetrachlorophthalate has been studied for its biological effects, particularly as an endocrine disruptor. It can interfere with hormone synthesis and metabolism, posing potential risks to human health and environmental safety. Research indicates that exposure to this compound may lead to adverse reproductive and developmental outcomes in various organisms.

The synthesis of dibutyl tetrachlorophthalate typically involves:

- Esterification Process: This is achieved by reacting tetrachlorophthalic anhydride with butanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under controlled conditions to ensure high yield and purity.

- Industrial Production: In industrial settings, large-scale esterification processes are employed where the reactants are mixed in a reactor, heated to specific temperatures, and subsequently purified through distillation or other separation techniques.

Dibutyl tetrachlorophthalate has several applications across various fields:

- Plastics Industry: It is primarily used as a plasticizer in the production of flexible plastics, coatings, and adhesives.

- Scientific Research: The compound is utilized in chemistry for polymer synthesis and in biological studies to assess its toxicological effects.

- Medicine: Investigated for its potential impacts on human health due to its endocrine-disrupting properties.

Studies on dibutyl tetrachlorophthalate have focused on its interactions with biological systems. As an endocrine disruptor, it can affect hormonal pathways by mimicking or blocking hormones. Research has shown that exposure can lead to alterations in hormone levels and reproductive functions in various animal models.

Dibutyl tetrachlorophthalate shares similarities with several other compounds, particularly phthalates. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Dibutyl phthalate | Common plasticizer; less chlorinated than dibutyl tetrachlorophthalate. |

| Diisobutyl phthalate | Similar uses but different branching structure affecting properties. |

| Butyl benzyl phthalate | Used in plastics; less toxic than chlorinated variants. |

| Di-n-pentyl phthalate | Higher molecular weight; different plasticizing characteristics. |

| Di(2-ethylhexyl) phthalate | Widely used plasticizer; known for higher toxicity levels. |

| Di-n-octyl phthalate | Used in flexible PVC; less environmental persistence than chlorinated variants. |

| Di-isononyl phthalate | Commonly used plasticizer; less effective against hydrolysis compared to dibutyl tetrachlorophthalate. |

| 1,2-diisodecyl ester | Similar applications but different chain lengths affecting flexibility and properties. |

Uniqueness

Dibutyl tetrachlorophthalate is unique due to its chlorinated structure, which imparts distinct chemical properties such as increased resistance to hydrolysis and oxidation compared to non-chlorinated phthalates. This characteristic makes it particularly useful in applications requiring enhanced durability.